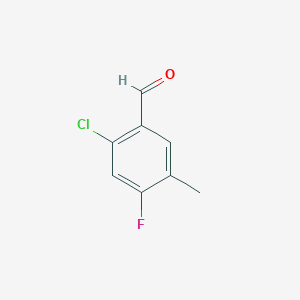![molecular formula C14H10Cl3NOS B2477565 (E)-3-[(4-chlorophenyl)methylamino]-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one CAS No. 478245-96-4](/img/structure/B2477565.png)
(E)-3-[(4-chlorophenyl)methylamino]-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves the methods used to synthesize the compound. It could be a single step reaction or a multi-step synthesis involving various reagents and conditions .Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, etc. It also includes studying the compound’s chemical properties like its acidity or basicity, reactivity with other compounds, etc .科学的研究の応用
Environmental Impact Assessment of Organochlorine Compounds
Organochlorine compounds, including chlorophenols and chlorinated thiophenes, have been extensively studied for their environmental impact. Chlorophenols, sharing partial structural similarity with the queried compound, exhibit moderate toxicity to both mammalian and aquatic life. Their environmental persistence varies with the presence of biodegradable microflora. Chlorophenols are known for their organoleptic effects, indicating their potential impact on water quality and aquatic ecosystems K. Krijgsheld & A. D. Gen, 1986.
Anticancer Drug Research
The research into tumor specificity and keratinocyte toxicity of compounds, including those structurally similar to the query, highlights the pursuit of anticancer drugs with high tumor specificity and minimal keratinocyte toxicity. Among various synthesized compounds, certain derivatives have shown promising results in targeting tumor cells while sparing normal cells, indicating the potential therapeutic applications of structurally related compounds in oncology Y. Sugita et al., 2017.
Environmental Persistence and Toxicity of DDT Isomers
The environmental behavior of DDT isomers, including their transformation into more toxic and persistent compounds, has been a significant area of study. This research sheds light on the environmental fate of organochlorine pesticides and their metabolites, providing insights into the degradation pathways and persistence of related compounds in various environmental matrices M. Ricking & J. Schwarzbauer, 2012.
Remediation of Organohalide Pollutants
Emerging organohalides, such as perfluorinated compounds and halogenated flame retardants, pose new challenges to environmental management. Research into their occurrence, toxicity, and remediation options is critical for developing effective strategies to mitigate their impact on the environment and human health. Biological processes, including microbial reductive dehalogenation, have shown promise in the degradation of persistent organohalide pollutants, offering a sustainable approach to remediation efforts Haozheng He et al., 2021.
Sorption and Degradation of Phenoxy Herbicides
The environmental behavior of phenoxy herbicides, including their sorption to soil and degradation, has been extensively studied. Understanding the mechanisms behind the sorption and degradation of such compounds is crucial for assessing their mobility and persistence in the environment, which directly impacts the development of management strategies for contaminated sites D. Werner et al., 2012.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-3-[(4-chlorophenyl)methylamino]-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NOS/c15-10-3-1-9(2-4-10)8-18-6-5-12(19)11-7-13(16)20-14(11)17/h1-7,18H,8H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIQWSRMZYDONB-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC=CC(=O)C2=C(SC(=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN/C=C/C(=O)C2=C(SC(=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Chloro-6-fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2477483.png)


![Ethyl 2-(2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2477488.png)
![N-(4-chlorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2477490.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2477491.png)
![(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2477492.png)
![N-(2-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2477493.png)
![7-(4-Chlorophenoxy)-2-[(2,5-difluorophenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2477497.png)

![2-[(4-{[(4-ethoxyanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2477499.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2477502.png)

![9-Hydroxy-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid](/img/structure/B2477505.png)